molecular formula C20H18FN3O2 B2855272 3-fluoro-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide CAS No. 1005304-20-0

3-fluoro-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide

Cat. No.: B2855272
CAS No.: 1005304-20-0
M. Wt: 351.381
InChI Key: XRGRSHOYRVLMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a fluorine atom, a pyridazine ring, and a p-tolyl group, making it a compound of interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide typically involves multiple steps, starting with the preparation of the pyridazine ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-fluoro-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe for studying biological processes.

    Medicine: It has potential therapeutic applications due to its unique structural features.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide involves its interaction with specific molecular targets. The fluorine atom and pyridazine ring play crucial roles in its binding affinity and selectivity. The compound may modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide is unique due to the presence of the fluorine atom and the specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-fluoro-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-14-5-7-15(8-6-14)18-9-10-19(24-23-18)26-12-11-22-20(25)16-3-2-4-17(21)13-16/h2-10,13H,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGRSHOYRVLMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.